(R)-(+)-m-Nitrobiphenyline oxalate is a selective agonist for the alpha-2C adrenergic receptor subtype. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of adrenergic signaling pathways. The compound is derived from biphenyl and nitro groups, which contribute to its unique pharmacological properties.
(R)-(+)-m-Nitrobiphenyline oxalate is classified under adrenergic receptor agonists, specifically targeting the alpha-2C adrenergic receptor. This classification places it within a broader category of compounds that interact with G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.
The synthesis of (R)-(+)-m-Nitrobiphenyline oxalate involves several steps, typically starting from commercially available precursors. The general synthetic pathway includes:
These methods rely on standard organic synthesis techniques, including electrophilic aromatic substitution and acid-base reactions.
The molecular structure of (R)-(+)-m-Nitrobiphenyline oxalate can be described as follows:
The three-dimensional conformation of the molecule can be analyzed using computational modeling techniques, which help elucidate its binding interactions with the alpha-2C adrenergic receptor.
(R)-(+)-m-Nitrobiphenyline oxalate participates in various chemical reactions, primarily as an agonist in biological systems:
The interactions can be quantitatively assessed through binding affinity studies and functional assays in cellular models expressing the alpha-2C adrenergic receptor.
The mechanism of action of (R)-(+)-m-Nitrobiphenyline oxalate involves:
Experimental data support these mechanisms through studies demonstrating altered neurotransmitter dynamics upon administration of (R)-(+)-m-Nitrobiphenyline oxalate in animal models.
(R)-(+)-m-Nitrobiphenyline oxalate exhibits several notable physical and chemical properties:
These properties are crucial for understanding its formulation in pharmaceutical contexts.
(R)-(+)-m-Nitrobiphenyline oxalate is primarily used in:
Its specificity for the alpha-2C subtype makes it a valuable tool in both basic research and therapeutic development contexts.
The development of subtype-selective adrenergic receptor ligands represents a significant milestone in pharmacological research, driven by the need to dissect the complex physiological roles of individual adrenoceptor subtypes. Within this landscape, (R)-(+)-m-Nitrobiphenyline oxalate (m-NBO) emerged as a critical tool compound. Its discovery was reported in a seminal 2007 Journal of Medicinal Chemistry paper by Crassous and colleagues, who systematically modified the structure of earlier α₂-adrenergic ligands to enhance α₂C-subtype specificity [2] [7]. This work occurred against a backdrop of evolving understanding of adrenergic receptors – from Raymond Ahlquist's initial classification of α and β receptors in 1948 to the definitive subclassification of α₂-adrenoceptors into α₂ₐ, α₂в, and α₂c subtypes in the 1990s using molecular cloning techniques [1] [3]. Prior to m-NBO, only a handful of moderately selective compounds existed, such as the α₂ₐ-preferring agonist guanfacine and antagonist BRL-44408. The discovery of m-NBO filled a significant gap by providing researchers with the first highly selective agonist for the enigmatic α₂c subtype [3] [7]. This breakthrough enabled unprecedented exploration of α₂c-specific functions in both physiological and pathological states, fundamentally advancing adrenergic pharmacology research.
Table 1: Key Adrenergic Receptor Agonists in Research
Compound Name | Primary Receptor Target | Selectivity Profile | Discovery/Development Era |
---|---|---|---|
Clonidine | α₂-adrenergic | Non-selective (α₂ₐ/α₂в/α₂c) | 1960s |
Guanfacine | α₂-adrenergic | Moderate α₂ₐ-selectivity | 1970s |
Dexmedetomidine | α₂-adrenergic | Moderate α₂ₐ-selectivity | 1980s |
BRL-44408 | α₂-adrenergic | α₂ₐ-selective antagonist | 1990s |
(R)-(+)-m-Nitrobiphenyline oxalate | α₂-adrenergic | Highly selective α₂c agonist; α₂ₐ/α₂в antagonist | 2007 |
(R)-(+)-m-Nitrobiphenyline oxalate possesses a distinctive molecular architecture optimized for α₂c-adrenoceptor interaction. Its systematic IUPAC name is (R)-2-[1-(3'-Nitrobiphenyl-2-yloxy)ethyl]-4,5-dihydro-1H-imidazole oxalate, precisely defining its core structure and stereochemistry [5] [10]. The molecule comprises three essential pharmacophoric elements:
A Chiral Imidazoline Ring System: The 4,5-dihydro-1H-imidazole (imidazoline) moiety provides the fundamental scaffold for α₂-adrenergic receptor interaction. The stereogenic center at the C2 position of the ethyl linker confers enantiomeric specificity, with the (R)-enantiomer exhibiting the desired biological activity [7] [10].
A Biphenyl Linker: Unlike earlier α₂ ligands featuring single phenyl rings, m-NBO incorporates a biphenyl system (two connected phenyl rings). This extension creates a larger molecular footprint critical for subtype discrimination.
A Meta-Nitro Substituent: Positioned at the 3' (meta) position of the distal phenyl ring, the electron-withdrawing nitro (-NO₂) group is the key determinant for α₂c selectivity. This substituent sterically and electronically modulates receptor binding pocket interactions [3].
The compound is typically isolated and utilized as the oxalate salt (C₁₇H₁₇N₃O₃·C₂H₂O₄), enhancing its stability and solubility properties for research applications. The molecular weight of this salt form is 401.38 g/mol. Computational and homology modeling studies indicate that the nitro group and the extended biphenyl system engage uniquely with hydrophobic subpockets and polar residues within the α₂c-adrenoceptor binding site, particularly differing in extracellular loop regions compared to α₂ₐ and α₂в subtypes [3]. These subtle differences in receptor architecture accommodate the distinct shape and electronic properties of m-NBO, underpinning its subtype selectivity.
Table 2: Structural Characteristics of (R)-(+)-m-Nitrobiphenyline Oxalate
Characteristic | Detail |
---|---|
Chemical Formula | C₁₇H₁₇N₃O₃·C₂H₂O₄ (Base·Salt) |
Molecular Weight | 401.38 g/mol |
IUPAC Name | (R)-2-[1-(3'-Nitrobiphenyl-2-yloxy)ethyl]-4,5-dihydro-1H-imidazole oxalate |
Core Pharmacophore | (R)-configured Imidazoline |
Key Selectivity Group | 3'-Nitro substituent on distal biphenyl ring |
Salt Former | Oxalic acid (ethanedioic acid) |
Stereochemistry | (R)-enantiomer is biologically active |
Solubility | Soluble in DMSO (up to 75 mM) [5] [10] |
(R)-(+)-m-Nitrobiphenyline oxalate is pharmacologically characterized as a potent and selective α₂c-adrenoceptor agonist that simultaneously functions as an antagonist at α₂ₐ and α₂в adrenoceptors. This unique profile makes it an indispensable tool for dissecting subtype-specific functions:
Potent α₂c Agonism: m-NBO potently activates α₂c-adrenoceptors, inhibiting adenylate cyclase activity and reducing intracellular cAMP accumulation. Its potency at the human α₂c subtype is demonstrated by an EC₅₀ value of 38 nM in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptor [2] [5] [10]. This cAMP inhibition represents the canonical Gαᵢ/o signaling pathway of α₂-adrenoceptors.
Subtype-Selective Antagonism: Crucially, m-NBO exhibits functional antagonism at α₂ₐ and α₂в subtypes. Quantitative pharmacological profiling reveals its antagonist affinity (pKb) is 7.11 at α₂ₐ and 6.07 at α₂в, indicating significantly higher affinity blockade at α₂ₐ than α₂в receptors [2] [10]. This dual profile – α₂c agonism plus α₂ₐ/α₂в antagonism – allows researchers to isolate α₂c-mediated effects in complex biological systems where multiple subtypes coexist.
Functional Validation in Physiological Models: The functional significance of this selectivity has been demonstrated in key studies. For example, in spontaneously hypertensive rats (SHR), a model exhibiting impaired α₂ₐ-mediated autoinhibition of catecholamine release, m-NBO administration restored norepinephrine release control and moderated increases in total peripheral vascular resistance (TPR) induced by tyramine challenge [9]. This effect was attributed to its α₂c agonism counteracting excessive angiotensin II AT₁ receptor signaling, highlighting a receptor interaction potentially relevant to hypertension pathophysiology. Research also implicates α₂c-AR in cortical interneuron migration, a process modulated by m-NBO [2].
m-NBO's selectivity profile has been instrumental in challenging the historical view that α₂ₐ is the sole or dominant presynaptic autoreceptor. It provides robust evidence for significant functional roles of α₂c-AR, particularly in specific brain circuits (e.g., striatum, hippocampus), adrenal medulla (modulating epinephrine release), and vascular beds, especially under pathological conditions like hypertension where receptor crosstalk may be altered [2] [9].
Table 3: Receptor Subtype Interaction Profile of (R)-(+)-m-Nitrobiphenyline Oxalate
Adrenergic Receptor Subtype | Functional Activity of m-NBO | Key Quantitative Measure | Biological Consequence |
---|---|---|---|
α₂c-Adrenoceptor (α₂c-AR) | Full Agonist | EC₅₀ = 38 nM (cAMP inhibition) [2] [5] | Inhibits adenylate cyclase → ↓ cAMP; Modulates neurotransmitter/hormone release |
α₂ₐ-Adrenoceptor (α₂ₐ-AR) | Competitive Antagonist | pKb = 7.11 [2] [10] | Blocks agonist effects (e.g., norepinephrine, clonidine) at α₂ₐ |
α₂в-Adrenoceptor (α₂в-AR) | Competitive Antagonist | pKb = 6.07 [2] [10] | Blocks agonist effects at α₂в (lower affinity than α₂ₐ block) |
α₁-Adrenoceptors | Negligible activity | Not reported | No significant interaction |
β-Adrenoceptors | Negligible activity | Not reported | No significant interaction |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9